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Compound of Interest

Compound Name: 4-Hexylphenylboronic acid

Cat. No.: B034669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-hexylphenylboronic acid (CAS No: 105365-50-2). While direct experimental spectra are
not publicly available in major databases as of this writing, this document compiles predicted
data, expected spectral characteristics based on analogous compounds, and detailed
experimental protocols to aid in the characterization of this compound.

Compound Information

4-Hexylphenylboronic acid is an organic compound frequently utilized in organic synthesis,
particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility
in the synthesis of complex organic molecules makes its thorough characterization essential for
researchers in medicinal chemistry and materials science.
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Property Value Source
Chemical Formula C12H19BO2 [1112]
Molecular Weight 206.09 g/mol [1]
IUPAC Name (4-hexylphenyl)boronic acid [1]

CAS Number 105365-50-2 [11[2]

_ White to off-white crystalline
Physical Form [3]
powder

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and
elemental composition of a compound. For 4-hexylphenylboronic acid, the exact mass can
be used to confirm its identity.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts
of 4-hexylphenylboronic acid.[4] This data is crucial for interpreting high-resolution mass

spectra.
Adduct Predicted m/z
[M+H]* 207.15509
[M+Na]* 229.13703
[M-H]~ 205.14053
[M]* 206.14726
Monoisotopic Mass 206.14781 Da

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)
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A standard protocol for obtaining the mass spectrum of 4-hexylphenylboronic acid would
involve the following steps:

o Sample Preparation: Dissolve a small amount of 4-hexylphenylboronic acid (approximately
1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two with
water.

 Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.

e Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different
adducts (e.g., [M+H]*, [M+Na]* in positive mode, and [M-H]~ in negative mode).

o Data Analysis: Compare the observed m/z values with the predicted values to confirm the
presence and identity of the compound. It is important to note that boronic acids have a
tendency to form cyclic trimers (boroxines), which may be observed in the mass spectrum at
higher m/z values.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule. The following are the expected chemical shifts for 4-
hexylphenylboronic acid based on its structure and data from analogous compounds.

Expected *H NMR Data

The *H NMR spectrum of 4-hexylphenylboronic acid is expected to show distinct signals for
the aromatic protons and the aliphatic protons of the hexyl chain.
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Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic (ortho to
7.7-79 Doublet 2H
Boron)
Aromatic (meta to
72-74 Doublet 2H
Boron)
-B(OH)2 4.5 - 6.0 (broad) Singlet 2H
-CH:- (benzylic) 26-28 Triplet 2H
-CH2- (alkyl chain) 15-17 Multiplet 2H
-CH:- (alkyl chain) 12-14 Multiplet 6H
-CHs 0.8-10 Triplet 3H

Expected *C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (3, ppm)
Aromatic (C-B) 130 - 135 (may be broad or unobserved)
Aromatic (ortho to Boron) 135-138

Aromatic (meta to Boron) 128 - 130

Aromatic (para to Boron) 145 - 148

-CH:- (benzylic) 35-37

-CH:- (alkyl chain) 31-33

-CH:- (alkyl chain) 28 - 30

-CH2- (alkyl chain) 22-24

-CHs 13-15
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-hexylphenylboronic acid in a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or Methanol-d4) in an NMR tube.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

» Data Acquisition: Acquire *H and 3C NMR spectra. Other experiments like COSY, HSQC,
and HMBC can be performed for complete structural assignment.

» Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Expected IR Absorption Bands

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (boronic acid) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Strong

C=C stretch (aromatic) 1600 - 1620 Medium

B-O stretch 1330 - 1380 Strong

C-B stretch 1080 - 1120 Medium

C-H bend (aromatic) 800 - 850 Strong

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
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o Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount
of the solid compound with dry potassium bromide and pressing it into a thin disk.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid
powder directly.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 4-hexylphenylboronic acid.
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A general workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Hexylphenylboronic Acid | C12H19BO2 | CID 4197864 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 4-Hexylphenylboronic Acid - Lead Sciences [lead-sciences.com]

e 3. 4-Hexylphenylboronic Acid (contains varying amounts of Anhydride), TClI America™ |
Fisher Scientific [fishersci.ca]

e 4. PubChemLite - 4-hexylphenylboronic acid (C12H19B02) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Hexylphenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034669#spectroscopic-data-of-4-hexylphenylboronic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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